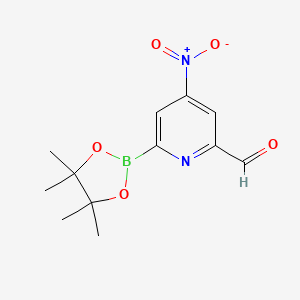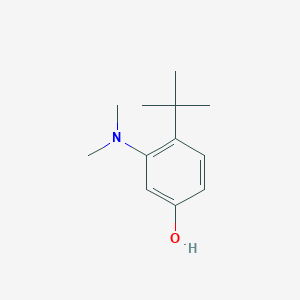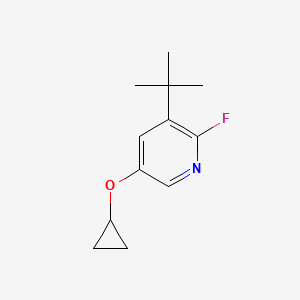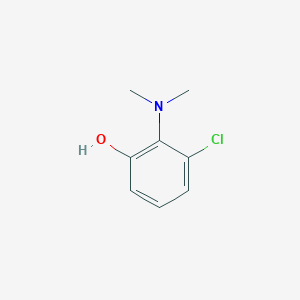
4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.361 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of N,N-dimethyl-2-aminobenzamide with cyclopropyl bromide, followed by sulfonation with methylsulfonyl chloride . The reaction conditions often require the use of a base such as triethylamine to facilitate the alkylation and sulfonation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropoxy and sulfonamido groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropoxy-N-methyl-2-(methylthio)nicotinamide: Shares the cyclopropoxy group but differs in the presence of a nicotinamide core.
4-Cyclopropoxy-N,N-dimethyl-2-(methylthio)nicotinamide: Similar structure with a methylthio group instead of a methylsulfonamido group.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its stability and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C13H18N2O4S |
|---|---|
Molecular Weight |
298.36 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-(methanesulfonamido)-N,N-dimethylbenzamide |
InChI |
InChI=1S/C13H18N2O4S/c1-15(2)13(16)11-7-6-10(19-9-4-5-9)8-12(11)14-20(3,17)18/h6-9,14H,4-5H2,1-3H3 |
InChI Key |
UQAFKXCPUUUVOL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14836102.png)

![Tert-butyl 2-[2-(acetylamino)-6-formylpyridin-4-YL]ethylcarbamate](/img/structure/B14836121.png)



